B1575133 Melanoma antigen preferentially expressed in tumors (142-151)

Melanoma antigen preferentially expressed in tumors (142-151)

カタログ番号 B1575133
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melanoma antigen preferentially expressed in tumors

科学的研究の応用

Diagnostic and Prognostic Biomarkers

Preferentially expressed antigen in melanoma (PRAME) has been identified as a cancer-testis antigen with potential diagnostic and prognostic value in malignant melanoma. Studies have shown that PRAME can be expressed not only in malignant melanomas but also in atypical lesions, which challenges its specificity as a diagnostic marker. However, its expression in melanoma provides valuable insights into the immunotherapeutic approaches and diagnostic reliability for melanoma management (Cazzato et al., 2022). Another study demonstrated that PRAME overexpression in various solid tumors, including melanoma, is significantly associated with advanced tumor stage, positive lymph node metastasis, and poor survival outcomes, emphasizing its prognostic value (Li et al., 2020).

Immunotherapy Targets

The identification of melanoma-associated antigens (MAAs) recognized by cytotoxic T-lymphocytes (CTLs) such as PRAME, MAGE, and NY-ESO-1, has opened new avenues for immunotherapy in melanoma treatment. These antigens, primarily expressed in tumor cells and not in normal tissues, present as ideal targets for immune-mediated tumor destruction. Despite the potential, the efficacy of CTLs in vivo and their impact on tumor progression need further exploration (Castelli et al., 2000).

Molecular Understanding and Therapy Development

Recent advancements in understanding melanoma at the molecular level, especially the role of cancer/testis antigens like PRAME in melanoma, have highlighted the complexity of melanoma's genetic and epigenetic landscape. This complexity not only provides a deeper insight into melanoma's pathogenesis but also identifies potential targets for novel therapeutic interventions, such as inhibitors targeting specific melanoma antigens or pathways influenced by these antigens (Tio et al., 2019).

特性

配列

SLYSFPEPEA

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanoma antigen preferentially expressed in tumors (142-151)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。